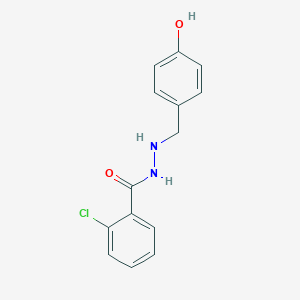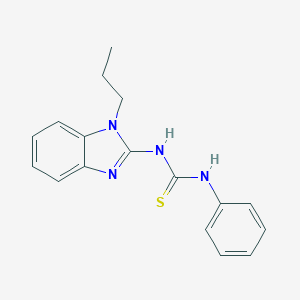![molecular formula C14H14N2O3S B228423 Methyl 4-[(1,3-dimethyl-5-oxo-2-thioxo-4-imidazolidinylidene)methyl]benzoate](/img/structure/B228423.png)
Methyl 4-[(1,3-dimethyl-5-oxo-2-thioxo-4-imidazolidinylidene)methyl]benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-[(1,3-dimethyl-5-oxo-2-thioxo-4-imidazolidinylidene)methyl]benzoate, commonly known as MTT, is a synthetic compound used in scientific research. MTT is a yellow-colored powder that is soluble in organic solvents and is widely used in biochemistry and cell biology experiments.
Mecanismo De Acción
MTT is reduced by active mitochondria in living cells to form a blue-colored formazan product. The reduction of MTT is catalyzed by mitochondrial dehydrogenases, which are enzymes that are active only in living cells. The reduction of MTT to formazan occurs via a series of electron transfer reactions, which generate a blue-colored product that can be quantified spectrophotometrically.
Biochemical and Physiological Effects:
MTT is a non-toxic compound that does not affect cell growth or metabolism. MTT is an indirect measure of cell viability, as it measures the metabolic activity of living cells. MTT is a useful tool for studying the effects of various compounds on cell viability, as it allows researchers to monitor changes in cell growth and proliferation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MTT is a widely used reagent in cell biology and biochemistry experiments due to its ease of use and reliability. MTT assays are simple, fast, and cost-effective, and can be used to measure cell viability in a variety of cell types. However, MTT assays have some limitations, including the fact that they are indirect measures of cell viability and can be affected by a variety of factors, such as the presence of other reducing agents in the culture.
Direcciones Futuras
There are many potential future directions for research involving MTT, including the development of new methods for measuring cell viability, the use of MTT in high-throughput screening assays, and the development of new applications for MTT in drug discovery and toxicology studies. Additionally, there is potential for the development of new derivatives of MTT that could have enhanced properties for use in scientific research.
Métodos De Síntesis
MTT is synthesized by the reaction of 2-thioxo-4-imidazolidinone with methyl 4-bromomethylbenzoate. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate in an organic solvent such as dimethylformamide or dimethyl sulfoxide.
Aplicaciones Científicas De Investigación
MTT is used in a variety of scientific research applications, including cell viability assays, enzyme assays, and protein assays. MTT is a popular reagent for measuring cell proliferation and viability, as it is reduced by active mitochondria in living cells to form a blue-colored formazan product. The intensity of the blue color is directly proportional to the number of viable cells in the culture.
Propiedades
Fórmula molecular |
C14H14N2O3S |
|---|---|
Peso molecular |
290.34 g/mol |
Nombre IUPAC |
methyl 4-[(Z)-(1,3-dimethyl-5-oxo-2-sulfanylideneimidazolidin-4-ylidene)methyl]benzoate |
InChI |
InChI=1S/C14H14N2O3S/c1-15-11(12(17)16(2)14(15)20)8-9-4-6-10(7-5-9)13(18)19-3/h4-8H,1-3H3/b11-8- |
Clave InChI |
USVURDKYXXAKQQ-FLIBITNWSA-N |
SMILES isomérico |
CN1/C(=C\C2=CC=C(C=C2)C(=O)OC)/C(=O)N(C1=S)C |
SMILES |
CN1C(=CC2=CC=C(C=C2)C(=O)OC)C(=O)N(C1=S)C |
SMILES canónico |
CN1C(=CC2=CC=C(C=C2)C(=O)OC)C(=O)N(C1=S)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(3'-acetyl-6-methoxy-3,4-dihydro-2H,3'H-spiro[naphthalene-1,2'-[1,3,4]thiadiazol]-5'-yl)acetamide](/img/structure/B228343.png)
![N-[4-(6-chloro-4-phenyl-2-quinolinyl)phenyl]acetamide](/img/structure/B228345.png)
![8-(3-Methoxyphenyl)-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B228348.png)
![8-(4-Fluorophenyl)-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B228350.png)
![1-[2-(3,4-dimethoxyphenyl)ethyl]-4-(2-furoyl)-3-hydroxy-5-{4-nitrophenyl}-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B228356.png)
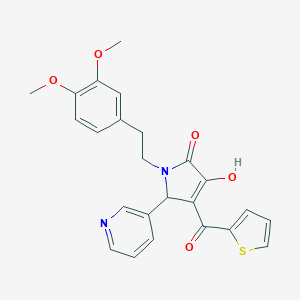
![4-(4-bromobenzoyl)-1-[2-(3,4-dimethoxyphenyl)ethyl]-3-hydroxy-5-{4-nitrophenyl}-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B228359.png)
![(5Z)-5-{2-[(4-fluorobenzyl)oxy]benzylidene}-3-propyl-2-thioxoimidazolidin-4-one](/img/structure/B228382.png)
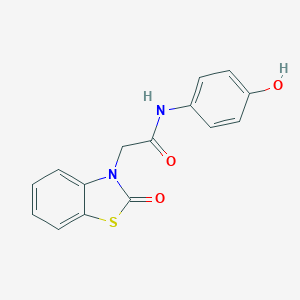
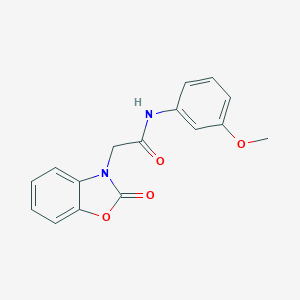
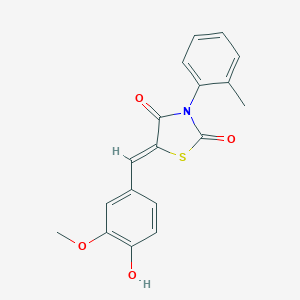
![2-[2-(4-hydroxyanilino)-4-oxo-1,3-thiazol-5-yl]-N-phenylacetamide](/img/structure/B228392.png)
